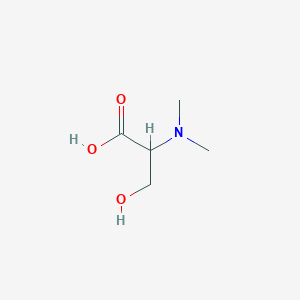
2-(二甲氨基)-3-羟基丙酸
描述
2-(Dimethylamino)-3-hydroxypropanoic acid is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Dimethylamino)-3-hydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Dimethylamino)-3-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-3-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物和基因递送系统
该化合物已被用于创建两亲性嵌段共聚物 . 这些共聚物可以在水性介质中自组装成纳米级胶束,这些胶束可以负载药物和核酸,用于癌症治疗 . 胶束可以形成纳米聚集体——空的和负载药物的胶束以及用于同时递送 DNA 和药物的胶束复合物 .
纳米反应器
两亲性嵌段共聚物也可以用作纳米反应器 . 这些纳米反应器可以响应 pH 和温度的变化,使其适用于医疗、生物和化学科学中的各种应用 .
pH 响应性聚合物体
该化合物可用于创建pH 响应性聚合物体 . 这些聚合物体可以响应细胞在几种生理和病理条件下出现的异常 pH 梯度 .
温度响应性聚合物体
该化合物也可用于创建温度响应性聚合物体 . 这些聚合物体可以响应温度变化,使其适用于各种应用 .
基因递送
该化合物可用于创建基因递送系统 . 具有双重刺激响应(即 pH 和温度)的聚合物体可能是基因递送的平台 .
化学和有机中间体
2-二甲氨基苯甲酸,一种相关化合物,用作化学和有机中间体 . 这表明“2-(二甲氨基)-3-羟基丙酸”可能具有类似的应用。
作用机制
Target of Action
Similar compounds, such as dimethylamino acid esters, have been used for the delivery of nucleic acids (nas) into mammalian cells . These compounds typically possess ionizable, cationic moieties enabling their electrostatic interactions with negatively charged NAs .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through electrostatic interactions . The compound’s dimethylamino group could potentially form ionic bonds with negatively charged targets, such as nucleic acids, facilitating their transport into cells .
Biochemical Pathways
Similar compounds have been shown to affect the delivery of nucleic acids into cells . This could potentially impact various biochemical pathways, depending on the specific nucleic acids being delivered.
Pharmacokinetics
Similar compounds, such as n,n-dimethylamino acid esters, have been studied for their transdermal permeation-enhancing potency, biodegradability, and reversibility of action . These compounds have shown pH and temperature-responsive behavior, suggesting that they may have unique ADME properties .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may facilitate the delivery of nucleic acids into cells . This could potentially result in changes in gene expression, depending on the specific nucleic acids being delivered.
Action Environment
The action of 2-(Dimethylamino)-3-hydroxypropanoic acid can be influenced by various environmental factors. For instance, similar compounds have shown pH and temperature-responsive behavior . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the pH and temperature of its environment .
属性
IUPAC Name |
2-(dimethylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOZUUWRLMQQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2812-34-2 | |
| Record name | NSC45509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


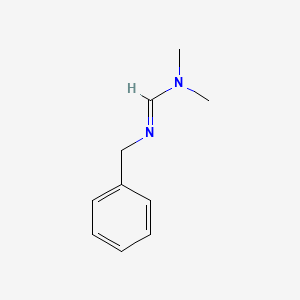
![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid](/img/structure/B1654769.png)


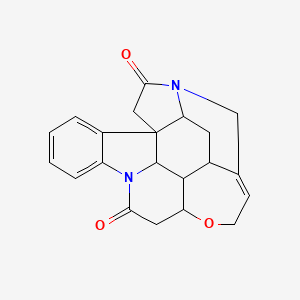


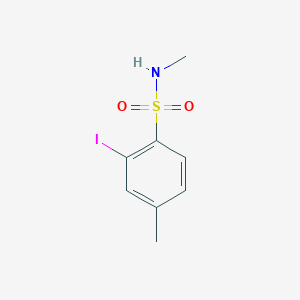
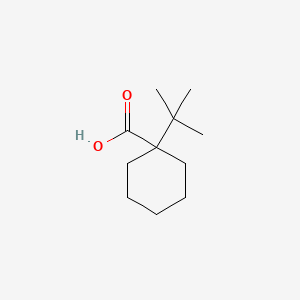

![1-[(Dibenzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B1654784.png)

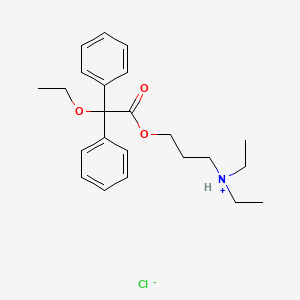
![5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1654791.png)
